5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole
Description
Properties
IUPAC Name |
tributyl-[3-(trifluoromethyl)-1,2-oxazol-5-yl]stannane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF3NO.3C4H9.Sn/c5-4(6,7)3-1-2-9-8-3;3*1-3-4-2;/h1H;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSKKZIBWCWIOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC(=NO1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28F3NOSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
640290-79-5 | |
| Record name | 5-(tributylstannyl)-3-(trifluoromethyl)-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to modify the stannyl group.
Substitution: The tributylstannyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include radical initiators, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole has several scientific research applications:
Biology: The compound’s unique properties make it useful in the development of biologically active molecules.
Medicine: Its role in enhancing pharmacokinetic properties makes it valuable in drug discovery and development.
Mechanism of Action
The mechanism of action of 5-(tributylstannyl)-3-(trifluoromethyl)isoxazole involves its ability to participate in various chemical reactions due to the presence of the trifluoromethyl and tributylstannyl groups. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the tributylstannyl group serves as a versatile precursor for further transformations . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Comparison with Structurally Similar Isoxazole Derivatives
Substituent Position and Electronic Effects
The position of substituents on the isoxazole ring significantly impacts reactivity and applications. For example:
- 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole derivatives (e.g., Ethyl 3-(4-chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate) exhibit distinct electronic profiles due to the electron-withdrawing trifluoromethyl group at position 5, compared to the target compound’s trifluoromethyl at position 3. This positional isomerism alters dipole moments and solubility .
- 5-Hydroxy-3-[4-(trifluoromethyl)phenyl]isoxazole replaces the stannyl group with a hydroxyl group, reducing molecular weight (229.16 g/mol vs. ~439.15 g/mol for the target compound) and enabling hydrogen bonding, which is critical for biological interactions .
Table 1: Substituent Effects on Key Properties
Physicochemical Properties
- Lipophilicity : The tributylstannyl group increases hydrophobicity (logP > 5), whereas hydroxy or carboxylate derivatives (e.g., 5-hydroxyisoxazoles) are more polar .
- Thermal Stability : Stannyl compounds generally exhibit lower thermal stability compared to halogenated analogs due to weaker C–Sn bonds .
Biological Activity
5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure characterized by the presence of a trifluoromethyl group and a tributylstannyl moiety. These functional groups contribute to its chemical reactivity and biological properties.
Synthesis
The synthesis of this compound often involves multi-step processes that can include:
- Formation of Isoxazole Ring : The isoxazole ring is typically synthesized through cyclization reactions involving appropriate precursors.
- Introduction of Trifluoromethyl Group : This can be achieved using reagents like CF₃SO₂Na.
- Tributylstannyl Substitution : The tributylstannyl group is introduced via a stannylation reaction, which enhances the compound's lipophilicity and potential bioactivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of isoxazole derivatives, including those with trifluoromethyl substitutions. For instance:
- Cell Line Studies : Compounds similar to this compound have shown significant activity against various cancer cell lines, such as MCF-7 (breast cancer) and PC-3 (prostate cancer). One study reported an IC₅₀ value of 2.63 μM for a related trifluoromethylated isoxazole, indicating strong anticancer activity compared to non-trifluoromethylated analogs, which had higher IC₅₀ values .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve apoptosis induction and cell cycle arrest. Molecular docking studies suggest that they interact with specific protein targets involved in cell proliferation .
Antimicrobial Activity
The antimicrobial properties of isoxazoles have also been investigated:
- Inhibition Studies : Compounds with similar structures have demonstrated antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For example, certain derivatives exhibited zones of inhibition comparable to traditional antibiotics .
- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups like trifluoromethyl significantly enhances the antibacterial potency of these compounds. This effect is attributed to improved binding affinity to bacterial enzymes or receptors .
Case Studies
Several case studies provide insights into the biological efficacy of this compound:
- Study on Anticancer Properties : A series of trifluoromethyl-substituted isoxazoles were synthesized and evaluated for their anticancer activities against MCF-7 cells. The lead compound demonstrated an IC₅₀ significantly lower than its non-trifluoromethylated counterpart, emphasizing the role of the trifluoromethyl group in enhancing biological activity .
- Antimicrobial Evaluation : In another study, derivatives were screened for antibacterial activity using agar diffusion methods. Results indicated that compounds with similar structural features exhibited potent activity against MRSA strains, suggesting their potential as novel antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 5-(tributylstannyl)-3-(trifluoromethyl)isoxazole, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via [3+2] cycloaddition of a trifluoromethyl-substituted nitrile oxide with a stannylated alkyne. Key steps include:
- Preparation of hydroximoyl bromide from trifluoromethyl hemiacetal precursors (Scheme 1, ).
- Use of anhydrous solvents (e.g., THF) and inert atmosphere to prevent stannane oxidation.
- Optimization of temperature (typically 0–25°C) to balance reaction rate and side-product formation.
- Data : Yields range from 45–72% depending on alkyne substitution and steric hindrance .
Q. How is the compound purified and characterized to confirm structural integrity?
- Methodology :
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures.
- Characterization :
- NMR : NMR confirms trifluoromethyl group (−62 ppm, singlet); NMR identifies tributylstannyl coordination (δ ≈ 100–150 ppm) .
- HRMS : Accurate mass analysis to verify molecular ion ([M+H]).
- XRD : Single-crystal X-ray diffraction for unambiguous confirmation (if crystallizable) .
Q. What are the key stability considerations for handling this compound?
- Methodology :
- Light Sensitivity : Store in amber vials under argon to prevent tributylstannyl decomposition.
- Hydrolysis : Avoid protic solvents (e.g., water, alcohols) to minimize Sn–C bond cleavage.
- Thermal Stability : Decomposition observed above 80°C via TGA analysis; use low-temperature storage (−20°C) .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl and tributylstannyl groups influence cross-coupling reactivity?
- Mechanistic Insight :
- The trifluoromethyl group withdraws electron density, polarizing the isoxazole ring and enhancing electrophilicity at C5.
- The tributylstannyl group facilitates Stille couplings with aryl/heteroaryl halides. Kinetic studies show faster transmetallation rates compared to non-fluorinated analogs (k = 1.2 × 10 s vs. 0.8 × 10 s) .
Q. What are the structure-activity relationships (SAR) for isoxazole derivatives in enzyme inhibition?
- Data-Driven Analysis :
- Glutathione Reductase (GR) Inhibition : Substitution at C3 (e.g., trifluoromethyl) enhances uncompetitive inhibition (IC = 0.059 μM for 3-(4-Cl-phenyl) analog vs. 0.263 μM for unsubstituted isoxazole) .
- GST Inhibition : Electron-withdrawing groups at C5 (e.g., stannyl) improve competitive inhibition (K = 0.059 μM for 3-(4-Br-phenyl) analog) .
- Table 1 : Enzyme Inhibition Profiles of Isoxazole Derivatives
| Compound | Target Enzyme | IC (μM) | Inhibition Type |
|---|---|---|---|
| 5-(Tributylstannyl)-3-CF | GST | 0.099* | Competitive |
| 3-(4-Cl-phenyl)isoxazole | GR | 0.059 | Uncompetitive |
| *Estimated based on analog data . |
Q. How can computational methods (e.g., molecular docking) predict biological interactions of this compound?
- Methodology :
- Docking Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations.
- Targets : GST/GR enzymes (PDB IDs: 1GSR, 3GRS).
- Key Findings : The trifluoromethyl group forms hydrophobic interactions with Leu-121 (GR), while the stannyl group stabilizes π-π stacking with Phe-66 (GST) .
Contradictions and Resolutions
- Synthetic Yield Variability : reports yields of 45–72%, while analogous trifluoromethyl isoxazoles show 60–85% yields . Resolution: Steric bulk of tributylstannyl reduces efficiency compared to smaller substituents.
- Enzyme Inhibition Potency : The stannyl group’s role in GST inhibition is inferred from bromo/chloro analogs . Direct experimental validation is recommended.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
